molecular formula C16H15N5O6 B11553665 N'-[(E)-(2-Hydroxy-3,5-dinitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide

N'-[(E)-(2-Hydroxy-3,5-dinitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide

Cat. No.: B11553665
M. Wt: 373.32 g/mol
InChI Key: OQAGLONTNJBPKB-QGMBQPNBSA-N
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Description

N’-[(E)-(2-Hydroxy-3,5-dinitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound with a molecular formula of C16H15N5O6. This compound is known for its unique structural features, which include a dinitrophenyl group and a hydrazide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Hydroxy-3,5-dinitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 2-hydroxy-3,5-dinitrobenzaldehyde and 2-[(3-methylphenyl)amino]acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Hydroxy-3,5-dinitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(2-Hydroxy-3,5-dinitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Hydroxy-3,5-dinitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound’s dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. Additionally, the hydrazide linkage can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-Hydroxy-3,5-dinitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to its dinitrophenyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C16H15N5O6

Molecular Weight

373.32 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C16H15N5O6/c1-10-3-2-4-12(5-10)17-9-15(22)19-18-8-11-6-13(20(24)25)7-14(16(11)23)21(26)27/h2-8,17,23H,9H2,1H3,(H,19,22)/b18-8+

InChI Key

OQAGLONTNJBPKB-QGMBQPNBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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